molecular formula C13H8ClN5O B14435906 (2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone CAS No. 74053-02-4

(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone

Cat. No.: B14435906
CAS No.: 74053-02-4
M. Wt: 285.69 g/mol
InChI Key: VRVLLNCGUYCBLX-UHFFFAOYSA-N
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Description

(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone is an organic compound that features both azide and diazenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone typically involves a diazotization reaction followed by azidation. The process begins with the diazotization of an appropriate amine precursor, which is then treated with sodium azide to introduce the azide group. The reaction conditions often involve acidic media and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the potentially hazardous azide intermediates .

Chemical Reactions Analysis

Types of Reactions

(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitrenes and subsequent products such as aziridines.

    Reduction: Formation of primary amines.

    Substitution: Formation of triazoles.

Scientific Research Applications

(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone involves the reactivity of its azide and diazenyl groups. The azide group can undergo cycloaddition reactions to form triazoles, which are important in various biochemical processes. The diazenyl group can participate in redox reactions, influencing the compound’s interaction with biological molecules .

Comparison with Similar Compounds

Properties

CAS No.

74053-02-4

Molecular Formula

C13H8ClN5O

Molecular Weight

285.69 g/mol

IUPAC Name

2-azido-N-(4-chlorophenyl)iminobenzamide

InChI

InChI=1S/C13H8ClN5O/c14-9-5-7-10(8-6-9)16-18-13(20)11-3-1-2-4-12(11)17-19-15/h1-8H

InChI Key

VRVLLNCGUYCBLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=NC2=CC=C(C=C2)Cl)N=[N+]=[N-]

Origin of Product

United States

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